molecular formula C16H28N2 B5068452 N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

Cat. No.: B5068452
M. Wt: 248.41 g/mol
InChI Key: DDZLEQDCIQTMNZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylbenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DMED, is a chemical compound that has been widely used in scientific research due to its unique properties. DMED is a chiral diamine that contains two tertiary amines and a chiral center, which makes it an excellent candidate for asymmetric synthesis.

Mechanism of Action

The mechanism of action of DMED is still not fully understood. However, it is believed that DMED forms a complex with the substrate, which then undergoes a hydrogenation reaction. The chiral center of DMED plays a crucial role in the selectivity of the reaction, which leads to the formation of the desired chiral product.
Biochemical and Physiological Effects:
DMED has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in various animal studies. DMED has also been reported to have low acute toxicity and is not considered to be a skin or eye irritant.

Advantages and Limitations for Lab Experiments

DMED has several advantages as a chiral ligand in asymmetric synthesis reactions. It is readily available, easy to handle, and has high catalytic activity and selectivity. DMED can also be easily modified to fine-tune its catalytic properties. However, DMED has some limitations, such as its sensitivity to air and moisture, which can affect its catalytic activity. DMED also has a relatively low solubility in common organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for DMED research. One direction is to explore its potential as a ligand in other types of asymmetric reactions, such as asymmetric epoxidation and cyclopropanation. Another direction is to develop more efficient and selective catalysts based on DMED. Additionally, the use of DMED in the synthesis of biologically active compounds such as pharmaceuticals and natural products can be explored. Finally, the development of new synthetic routes for DMED can also be an area of future research.
Conclusion:
In conclusion, DMED is a unique and versatile chiral diamine that has been widely used in scientific research. Its well-established synthesis method, high catalytic activity, and selectivity make it an excellent candidate for asymmetric synthesis reactions. Although the mechanism of action of DMED is still not fully understood, its potential as a chiral ligand in various asymmetric reactions is promising. Further research is needed to explore its potential in the synthesis of biologically active compounds and to develop more efficient and selective catalysts based on DMED.

Synthesis Methods

DMED can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzyl chloride with diethylamine and methylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure DMED. The synthesis method of DMED has been well established, and the purity of the final product can be easily confirmed through various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

DMED has been widely used as a chiral ligand in asymmetric synthesis reactions. It has been shown to be highly effective in catalyzing various reactions such as the asymmetric hydrogenation of ketones, imines, and olefins. DMED has also been used in the synthesis of various chiral compounds such as amino acids, amino alcohols, and cyclic compounds.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-6-18(7-2)11-10-17(5)13-16-9-8-14(3)12-15(16)4/h8-9,12H,6-7,10-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLEQDCIQTMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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